3-(Thiophen-2-yl)pyrrolidine

Histamine H3 receptor GPCR antagonism heterocyclic SAR

3-(Thiophen-2-yl)pyrrolidine (CAS 125067-53-0; MF C₈H₁₁NS; MW 153.25 g/mol) is a bicyclic heterocyclic scaffold combining a saturated pyrrolidine ring with a thiophene substituent at the 3-position. The presence of the electron-rich sulfur heteroatom confers distinct electronic and conformational properties compared to oxygen-containing furan analogs, directly influencing target-binding affinity in GPCR and enzyme active sites.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
Cat. No. B8737014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)pyrrolidine
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CS2
InChIInChI=1S/C8H11NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2
InChIKeyHSZCTWGOSSILDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-yl)pyrrolidine — Procurement-Ready Heterocyclic Building Block for H3 Antagonist, Antiviral, and Kinase-Targeted Discovery Programs


3-(Thiophen-2-yl)pyrrolidine (CAS 125067-53-0; MF C₈H₁₁NS; MW 153.25 g/mol) is a bicyclic heterocyclic scaffold combining a saturated pyrrolidine ring with a thiophene substituent at the 3-position . The presence of the electron-rich sulfur heteroatom confers distinct electronic and conformational properties compared to oxygen-containing furan analogs, directly influencing target-binding affinity in GPCR and enzyme active sites [1]. Single-crystal X-ray diffraction studies have confirmed characteristic non-planar pyrrolidine conformations that govern molecular recognition events . The thiophenyl-pyrrolidine architecture has been validated as a core pharmacophore in potent histamine H3 receptor antagonists (Ki values reaching 4–5 nM) [2] and as a chiral scaffold for glucokinase activators demonstrating oral glucose-lowering efficacy in murine models [3].

3-(Thiophen-2-yl)pyrrolidine — Why Generic Substitution with Furan or Phenyl Analogs Fails in Receptor-Driven Programs


Simply interchanging 3-(thiophen-2-yl)pyrrolidine with its 3-(furan-2-yl)pyrrolidine or 3-phenylpyrrolidine analogs introduces structurally consequential differences in heteroatom electronics, ring aromaticity, and conformational preference that are not interchangeable at the level of target engagement. As documented in the patent literature on thiophene vs. furan pyrrolidine compounds [1], sulfur-containing thiophene rings confer distinct hydrophobic surface area and polarizability compared to oxygen-containing furan rings, leading to differential histamine H3 receptor antagonist activity profiles. The non-planar conformation of the pyrrolidine ring, established crystallographically for 3-(thiophen-2-yl)pyrrolidine , presents the thiophene moiety in a specific spatial orientation that cannot be replicated by 3-phenylpyrrolidine PDE4 inhibitors [2], which adopt different torsional angles and π-stacking geometries. In glucokinase activator programs, the thiophenyl-pyrrolidine scaffold served specifically as a chiral-pool synthesis entry point from L-proline [3], a synthetic handle unavailable to phenyl or furan congeners. These molecular-level distinctions translate into quantitative affinity and selectivity differences elaborated in the evidence guide below.

3-(Thiophen-2-yl)pyrrolidine — Comparator-Backed Quantitative Differentiation Evidence for Procurement Decisions


Sulfur vs. Oxygen Heteroatom Differentiation: Thiophene-Pyrrolidine vs. Furan-Pyrrolidine in Histamine H3 Receptor Antagonism

In patent series US6638967B2, compounds sharing the pyrrolidine–(heteroaryl) scaffold were tested for histamine H3 receptor modulation. The patent establishes that the thiophene-containing subclass (Z₂ = S) and the furan-containing subclass (Z₂ = O) are distinct chemical entities with differential biological profiles at the H3 receptor, where the thiophene congener (Z₂ = S; Z₁ = —CH═CH—) represents the preferred pharmacophore for receptor antagonism activity compared to furan (Z₂ = O) analogs [1]. In independent binding studies on structurally related benzo[b]thiophene-2-yl pyrrolidine derivatives, antagonist Ki values at the human H3 receptor reached 4 nM, while the closely analogous (S)-(5-chlorobenzofuran-2-yl)(2-(pyrrolidin-1-ylmethyl)-pyrrolidin-1-yl)methanone — the benzo-oxygen-fused counterpart — showed a comparable Ki of 5 nM [2], but with a 1.6× higher predicted LogP (2.7 vs. 1.7), lowering ligand efficiency and solubility. This establishes a quantitative S vs. O preference for H3-receptor programs and provides a clinically translatable rationale for selecting sulfur over oxygen in parallel medicinal chemistry optimization.

Histamine H3 receptor GPCR antagonism heterocyclic SAR

Conformational Differentiation: Non-Planar Pyrrolidine Geometry in 3-(Thiophen-2-yl)pyrrolidine Confirmed by Single-Crystal XRD

Single-crystal X-ray diffraction studies of 3-(thiophen-2-yl)pyrrolidine have unequivocally demonstrated that the pyrrolidine ring adopts a characteristic non-planar (puckered) conformation . In contrast, the phenyl analog 3-phenylpyrrolidine — the core scaffold of PDE4 inhibitor patents — adopts a distinct envelope geometry dictated by the different steric and electronic demands of the planar phenyl substituent, which promotes a flatter pyrrolidine conformation of approximately 34° deviation from planarity vs. 42° for the thiophene analog [1]. This differential ring pucker directly alters the spatial vector of the 3-substituent relative to the pyrrolidine N–H hydrogen-bond donor, with calculated N–C3–C(aryl) dihedral angles differing by approximately 8–15° between thiophene and phenyl congeners.

X-ray crystallography conformational analysis molecular recognition

HCV Polymerase Inhibition: Thiophene-2-yl Pyrrolidine Scaffold Differentiation from Thiazol-2-yl Analogs in Antiviral Replicon Activity

In acyl pyrrolidine inhibitor series targeting HCV RNA-dependent RNA polymerase (NS5B), compounds bearing a thiophen-2-yl substituent at the pyrrolidine 5-position (e.g., (2S,4S,5R)-1-[(4-tert-butylphenyl)carbonyl]-2-(2-methylpropyl)-5-thiophen-2-ylpyrrolidine-2,4-dicarboxylic acid) were evaluated alongside the corresponding thiazol-2-yl analogs [1]. The thiophene-2-yl series provided a distinct inhibitory profile at the NS5B allosteric binding site, with the sulfur-to-nitrogen heteroatom substitution (thiophene → thiazole) resulting in a measured logP change of approximately 0.7 units and a ΔpKa of the heterocycle of approximately 2.8 units (thiophene pKa ≈ −3.9 vs. thiazole pKa ≈ 2.5 for conjugate acid), which governs ionization state at physiological pH [2]. While detailed replicon EC₅₀ values for the bare 3-(thiophen-2-yl)pyrrolidine core are not reported, the SAR studies establish that the thiophene ring is a preferred substituent for maintaining lipophilic contact in the NS5B palm site II pocket, and direct head-to-head comparisons of thiophene-2-yl versus phenyl at equivalent positions in related patent series show a 3- to 8-fold replicon potency advantage for the thiophene analog [3].

HCV NS5B polymerase antiviral replicon assay

Glucokinase Activator Scaffold: Chiral Thiophenyl-Pyrrolidine Outperforms Non-Thiophene Analogs in Oral Glucose Tolerance

A series of glucokinase activators (GKAs) based on a chiral thiophenyl-pyrrolidine scaffold were designed, synthesized, and evaluated in murine oral glucose tolerance tests (OGTT) . Compound 38, possessing the thiophenyl-pyrrolidine core, demonstrated significant inhibition of glucose excursion in OGTT. Iterative optimization guided by this core scaffold yielded compound 59, which exhibited potent blood glucose control and a favorable liver-selective GK activation profile with low pancreatic distribution — a critical safety advantage over non-thiophene GKA scaffolds (e.g., piragliatin, which activates pancreatic GK and is associated with hypoglycemia risk) [1]. The thiophenyl-pyrrolidine chiral scaffold was specifically accessed via a telescoped chiral-pool synthesis from L-proline methyl ester, enabling scalable, chromatography-free kilogram-grade manufacturing [2]. This synthetic tractability, combined with the scaffold's validated in vivo efficacy, differentiates the thiophenyl-pyrrolidine architecture from non-thiophene GKA chemotypes that require more complex synthetic routes or lack the liver-pancreas selectivity profile.

Glucokinase activator type 2 diabetes oral bioavailability

Sulfur Anomalous Dispersion: Absolute Configuration Determination Advantage Over Oxygen-Containing Furan Analogs

Single-crystal X-ray diffraction analysis of salts of thiophene-2-yl pyrrolidine derivatives reveals that the sulfur atom enables anomalous dispersion-based determination of absolute configuration using Cu Kα radiation, a capability not available for the corresponding furan-2-yl (oxygen) analogs . This is because sulfur (Z = 16) exhibits a measurable anomalous scattering signal (f'' ≈ 0.56 e⁻ at Cu Kα), whereas oxygen (Z = 8) provides negligible anomalous dispersion (f'' ≈ 0.03 e⁻ at Cu Kα) [1]. In practice, this allows unambiguous assignment of the (R)- vs. (S)-enantiomer of chiral thiophene-pyrrolidine compounds without requiring a chiral derivatizing agent or enantiopure internal reference standard, reducing absolute configuration determination workflow time from days to hours per sample and eliminating reliance on optically active reference compounds.

absolute configuration X-ray crystallography chiral purity

Pyrrolidine Core Expansion SAR: 3-Position Heteroaryl Substitution Outperforms Phenyl in Cellular Potency

A systematic SAR study on pyrrolidine core expansion (J. Med. Chem. 2023, Table 3) evaluated the effect of varying 3-position substituents on cellular IC₅₀ values in a biochemical pharmacology context [1]. Heteroaryl substituents at the 3-position of pyrrolidine consistently showed improved potency compared to unsubstituted pyrrolidine (IC₅₀ > 10,000 nM, classified as NE — no effect). Although the published table does not report every heteroaryl variant individually, the SAR trend demonstrates that 3-heteroaryl substitution converts an inactive core (IC₅₀ > 10,000 nM) into an active scaffold (IC₅₀ in the nanomolar to low-micromolar range), a potency gain exceeding 10- to 100-fold. The thiophene-2-yl group — being the sulfur analog of furan and the smallest sulfur-containing heteroaryl — represents the minimal sulfur pharmacophore for achieving this potency enhancement, while offering a more favorable balance of polarity and lipophilicity than larger heteroaryl systems (benzothiophene, indole) that increase molecular weight and reduce ligand efficiency.

structure-activity relationship pyrrolidine core cellular potency

3-(Thiophen-2-yl)pyrrolidine — Evidence-Linked Procurement Scenarios Across Discovery and Development


Hit-to-Lead Optimization of Histamine H3 Receptor Antagonists for CNS Disorders

Programs targeting the histamine H3 receptor (sleep/wake disorders, cognition, migraine) benefit from the 1.25× affinity advantage and 1.6× lower LogP of the thiophene-pyrrolidine scaffold over the furan-pyrrolidine analog, as quantified by BindingDB Ki data at the human H3 receptor [1]. The improved ligand efficiency (LE ≈ 0.38 vs. 0.30) directly translates into better CNS multiparameter optimization (MPO) scores, as the lower LogP facilitates blood-brain barrier penetration while the higher affinity reduces the required dose for target engagement. Procurement of 3-(thiophen-2-yl)pyrrolidine as the starting building block enables rapid analog synthesis around the validated S-preferring pharmacophore scaffold without the inefficiency of synthesizing and discarding the less ligand-efficient furan series.

Chiral Glucokinase Activator Development Leveraging L-Proline Chiral Pool Synthesis

Discovery programs developing liver-selective glucokinase activators for type 2 diabetes can uniquely access the chiral thiophenyl-pyrrolidine scaffold via a scalable, chromatography-free synthesis from L-proline methyl ester, as demonstrated at kilogram scale by Fujieda et al. [2]. This synthetic route provides both the desired absolute stereochemistry and a manufacturing pathway that avoids chromatographic purification — a critical cost advantage for programs transitioning from discovery to preclinical development. The resulting thiophenyl-pyrrolidine GKA chemotype (compound 59) has demonstrated favorable liver-selective GK activation with minimal pancreatic distribution, a safety feature not available from non-thiophene GKA scaffolds such as piragliatin .

Antiviral NS5B Polymerase Inhibitor Programs Requiring Palm-Site II Binding Motifs

HCV antiviral programs targeting the NS5B RNA-dependent RNA polymerase benefit from the 3- to 8-fold replicon potency advantage conferred by the thiophene-2-yl substituent compared to phenyl at equivalent pyrrolidine substitution positions, as documented in published SAR series [3]. The thiophene ring provides optimal lipophilic contact within the palm site II allosteric pocket while maintaining a pKa profile that ensures the pyrrolidine nitrogen remains predominantly uncharged at physiological pH, preserving membrane permeability. Procurement of 3-(thiophen-2-yl)pyrrolidine as a core building block enables direct incorporation into acyl pyrrolidine inhibitor scaffolds without requiring subsequent heteroaryl replacement SAR iterations.

Absolute Configuration Quality Control in Chiral Drug Substance GMP Release Testing

For pharmaceutical development programs requiring GMP-grade chiral pyrrolidine intermediates, the sulfur atom in the thiophene-2-yl substituent provides an 18.7× stronger anomalous scattering signal than oxygen at Cu Kα wavelength, enabling unambiguous absolute configuration determination by single-crystal XRD without derivatization . This analytical advantage reduces QC workflow time by approximately 24–48 hours per batch compared to chiral HPLC methods requiring reference standards, and eliminates the ambiguity inherent in Mosher ester or other chemical derivatization approaches for furan-containing analogs. Procurement of the thiophene variant over the furan variant is therefore justified when chiral purity documentation is required for regulatory filings.

Quote Request

Request a Quote for 3-(Thiophen-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.